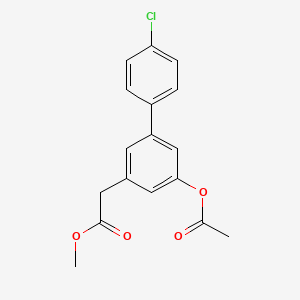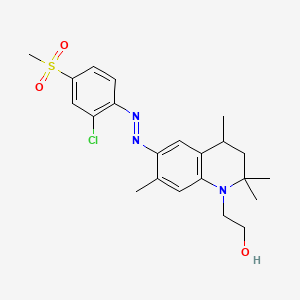
1-Butyl-2,3-dimethylimidazol-3-ium;hexafluoroantimony(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2,3-dimethylimidazol-3-ium;hexafluoroantimony(1-) is an ionic liquid known for its unique properties and applications in various fields. It is composed of a 1-butyl-2,3-dimethylimidazolium cation and a hexafluoroantimonate anion. Ionic liquids like this one are characterized by their low volatility, high thermal stability, and ability to dissolve a wide range of substances.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2,3-dimethylimidazolium hexafluoroantimonate typically involves the following steps:
Formation of 1-butyl-2,3-dimethylimidazolium chloride: This is achieved by reacting 1-butylimidazole with methyl chloride under controlled conditions.
Anion Exchange: The chloride anion is then exchanged with hexafluoroantimonate by reacting 1-butyl-2,3-dimethylimidazolium chloride with antimony pentafluoride in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large reactors to mix and react the starting materials.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure ionic liquid.
化学反应分析
Types of Reactions
1-Butyl-2,3-dimethylimidazolium hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, typically involving reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolium compounds.
科学研究应用
1-Butyl-2,3-dimethylimidazolium hexafluoroantimonate has numerous applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: The compound is explored for its potential in biocatalysis and enzyme stabilization.
Medicine: Research is ongoing into its use in drug delivery systems and as a medium for pharmaceutical reactions.
Industry: It is employed in electrochemical applications, such as in the development of batteries and capacitors, due to its ionic conductivity and stability.
作用机制
The mechanism by which 1-butyl-2,3-dimethylimidazolium hexafluoroantimonate exerts its effects involves its ionic nature. The cation and anion interact with various molecular targets, facilitating reactions through ionic interactions and stabilization of transition states. The pathways involved depend on the specific application, such as catalysis or electrochemical processes.
相似化合物的比较
Similar Compounds
- 1-Butyl-2,3-dimethylimidazolium chloride
- 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate
- 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate
Uniqueness
1-Butyl-2,3-dimethylimidazolium hexafluoroantimonate is unique due to its specific anion, hexafluoroantimonate, which imparts distinct properties such as higher thermal stability and unique solubility characteristics compared to other ionic liquids with different anions.
属性
分子式 |
C9H17F6N2Sb |
|---|---|
分子量 |
389.00 g/mol |
IUPAC 名称 |
1-butyl-2,3-dimethylimidazol-3-ium;hexafluoroantimony(1-) |
InChI |
InChI=1S/C9H17N2.6FH.Sb/c1-4-5-6-11-8-7-10(3)9(11)2;;;;;;;/h7-8H,4-6H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6 |
InChI 键 |
LKYADAGFCXWRCP-UHFFFAOYSA-H |
规范 SMILES |
CCCCN1C=C[N+](=C1C)C.F[Sb-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



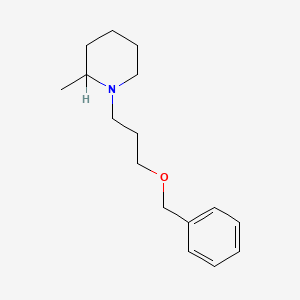
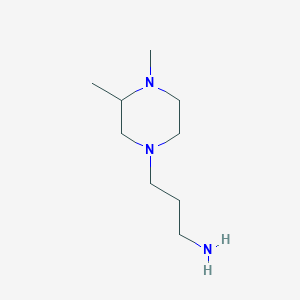
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)

![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)
![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)

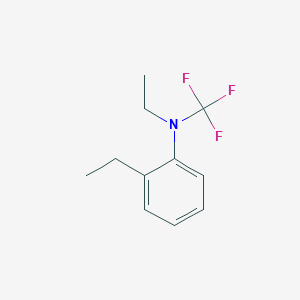
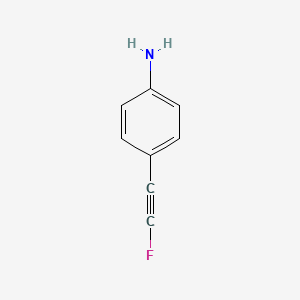
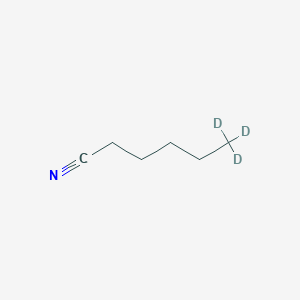
![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid](/img/structure/B13947075.png)
